N-(2-(呋喃-3-基)-2-羟基-2-(噻吩-2-基)乙基)呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

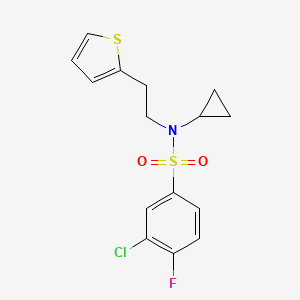

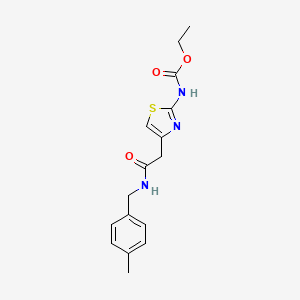

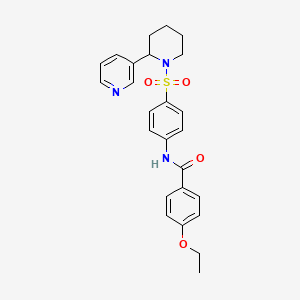

The compound "N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-3-carboxamide" is a multifunctional molecule that incorporates both furan and thiophene moieties. These heterocyclic components are known for their significance in pharmaceutical chemistry due to their biological activities. The furan ring, in particular, is a five-membered oxygen-containing heterocycle, while thiophene is a sulfur analog of furan. Both rings are commonly found in various biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of related furan and thiophene carboxamide derivatives has been reported in the literature. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94% . Similarly, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was synthesized through the reaction of thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . These methods could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the additional furan and hydroxyethyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including X-ray diffraction and spectroscopic methods . Density functional theory (DFT) calculations have also been employed to predict the optimized geometry and to identify electrophilic and nucleophilic sites within the molecules . These techniques could be applied to determine the molecular structure of "N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-3-carboxamide" and to understand its electronic properties.

Chemical Reactions Analysis

The furan and thiophene rings in the compound are likely to undergo typical reactions associated with aromatic heterocycles, such as electrophilic aromatic substitution. The presence of the carboxamide group could also enable the compound to participate in amide bond formation reactions, potentially leading to the synthesis of larger, more complex molecules. The hydroxyethyl group may be involved in reactions typical of alcohols, such as esterification or etherification.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the heterocyclic rings and the functional groups attached to them. The carboxamide group is known to engage in hydrogen bonding, which could affect the compound's solubility and boiling point. The furan and thiophene rings could contribute to the compound's UV absorption characteristics, making it potentially useful for spectroscopic analysis. The compound's stability, reactivity, and other physicochemical properties would need to be empirically determined through experimental studies.

科学研究应用

抗菌活性

呋喃-甲酰胺衍生物作为针对各种细菌和病毒菌株的新型抑制剂显示出前景。例如,研究表明这些衍生物对临床分离的耐药菌,如鲍曼不动杆菌、肺炎克雷伯菌、产气肠杆菌和金黄色葡萄球菌,表现出有效的抗菌活性。对接研究和分子动力学 (MD) 模拟进一步验证了它们的有效性,突出了它们作为抗菌剂对抗耐药感染的潜力 (Siddiqa 等人,2022)。

太阳能转换

呋喃衍生物在可再生能源领域,特别是在染料敏化太阳能电池 (DSSC) 中的应用已被探索以提高器件性能。以呋喃为共轭连接基的吩噻嗪衍生物在太阳能到电能的转换效率方面显着提高。这一改进展示了在更有效率的太阳能转换系统的设计中加入基于呋喃的连接基的潜力 (Se Hun Kim 等人,2011)。

抗病毒特性

对呋喃-甲酰胺衍生物的研究也扩展到它们的抗病毒特性,特别是针对甲型 H5N1 流感病毒。这些化合物已被确定为致死性 H5N1 甲型流感病毒的新型抑制剂,某些衍生物显示出显着的活性。构效关系 (SAR) 研究强调了二甲基取代的杂环部分在增强抗流感活性中的关键作用,为抗病毒药物开发提供了新途径 (Yu Yongshi 等人,2017)。

合成方法

呋喃和噻吩基化合物(包括 N-(呋喃-3-基) 和 N-(噻吩-2-基) 衍生物)的合成和反应性已被广泛研究,为有机合成提供了有价值的方法。这些研究提供了对具有潜在药物和材料科学应用的复杂分子的制备的见解 (Aleksandrov 等人,2017)。

属性

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4S/c17-14(11-3-5-19-8-11)16-10-15(18,12-4-6-20-9-12)13-2-1-7-21-13/h1-9,18H,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREIRLZPHHFNRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C2=COC=C2)(C3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

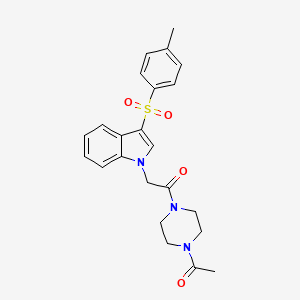

![4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3018575.png)

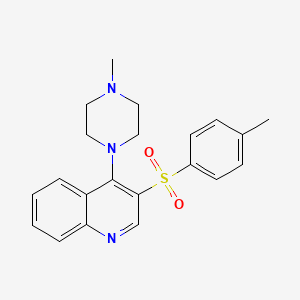

![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3018583.png)

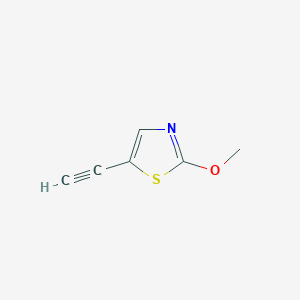

![2-Chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B3018587.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018588.png)

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B3018593.png)